5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone
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Overview
Description
5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone is a synthetic organic compound that belongs to the class of benzoxazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone typically involves the reaction of a chlorinated benzoxazolone with a phenylpiperidine derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the chlorinated benzoxazolone ring, potentially leading to dechlorinated products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution could introduce new functional groups at the chloro position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2(3H)-benzoxazolone: A simpler analog without the phenylpiperidine moiety.
3-(Phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone: Lacks the chloro substituent.
5-Bromo-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone: A brominated analog.
Uniqueness
5-Chloro-3-(phenyl-1-piperidinylmethyl)-2(3H)-benzoxazolone is unique due to the presence of both the chloro and phenylpiperidine substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
73603-54-0 |
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Molecular Formula |
C19H19ClN2O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-chloro-3-[phenyl(piperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-9-10-17-16(13-15)22(19(23)24-17)18(14-7-3-1-4-8-14)21-11-5-2-6-12-21/h1,3-4,7-10,13,18H,2,5-6,11-12H2 |
InChI Key |
CTPTUJYOIALGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)N3C4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
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